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Compound of Interest
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Cat. No.: B10822367 Get Quote

For: Researchers, Scientists, and Drug Development Professionals Subject: BRD9185
(Template)

Disclaimer: Specific experimental data for a compound designated "BRD9185" is not publicly

available at the time of this writing. This document serves as a comprehensive template,

providing the structure, experimental methodologies, and data presentation standards for a

technical guide on the physicochemical and solubility properties of a novel compound.

Placeholder data is used for illustrative purposes.

Introduction
The characterization of a compound's physicochemical properties is a cornerstone of early-

stage drug discovery and development. These intrinsic attributes govern a molecule's behavior

in biological systems, influencing its absorption, distribution, metabolism, and excretion

(ADME). A thorough understanding of properties such as molecular weight, lipophilicity (LogP),

and ionization constant (pKa), combined with a detailed solubility profile, is critical for predicting

oral bioavailability, designing effective formulations, and ensuring the reliability of in vitro and in

vivo assays. This guide provides a detailed overview of the core physicochemical and solubility

characteristics of a hypothetical compound, BRD9185, and outlines the standard

methodologies for their determination.
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A summary of the key physicochemical properties of BRD9185 is presented below. These

parameters are fundamental to understanding the compound's chemical nature and predicting

its behavior.

Property Value Method

Molecular Formula C₂₁H₂₅N₅O₂
High-Resolution Mass

Spectrometry

Molecular Weight 395.46 g/mol Calculated

Melting Point 178 - 181 °C
Differential Scanning

Calorimetry (DSC)

pKa 4.2 (basic), 9.8 (acidic) UV-Metric Titration

LogP (Octanol-Water) 2.5 Shake-Flask Method

Solubility Profile
The solubility of a compound in various media is a critical determinant of its utility in research

and its potential as a therapeutic agent. The equilibrium solubility of BRD9185 was assessed in

aqueous buffers at physiological pH and in common organic solvents.

Solvent / Media Solubility (µg/mL) at 25°C Method

Water < 1
Shake-Flask Method with

HPLC-UV

PBS (pH 7.4) 15
Shake-Flask Method with

HPLC-UV

Dimethyl Sulfoxide (DMSO) > 20,000 Visual Assessment

Ethanol 500
Shake-Flask Method with

HPLC-UV
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Detailed methodologies for the determination of key physicochemical and solubility parameters

are provided below.

Determination of LogP (Octanol-Water Partition
Coefficient)
The LogP was determined using the well-established shake-flask method, which is considered

the gold standard for measuring lipophilicity.[1]

Preparation: A stock solution of BRD9185 was prepared in n-octanol. The n-octanol and

water phases were pre-saturated with each other for 24 hours to ensure mutual miscibility at

equilibrium.

Partitioning: A known concentration of the BRD9185 stock solution was added to a mixture of

pre-saturated n-octanol and water in a glass vial.

Equilibration: The vial was sealed and agitated on a mechanical shaker at a constant

temperature (25°C) for 24 hours to allow for complete partitioning and equilibrium to be

reached.

Phase Separation: The mixture was centrifuged to ensure a clean separation of the aqueous

and n-octanol layers.

Quantification: The concentration of BRD9185 in each phase was determined by High-

Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve was

used for accurate quantification.

Calculation: The partition coefficient (P) was calculated as the ratio of the concentration in

the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10

logarithm of this value.
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Workflow for LogP Determination via Shake-Flask Method.

Determination of Aqueous and Organic Solubility
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The equilibrium solubility was determined using the shake-flask method, which measures the

thermodynamic solubility of a compound.[2][3]

Preparation of Saturated Solution: An excess amount of solid BRD9185 was added to a

known volume of the desired solvent (e.g., PBS pH 7.4, ethanol) in a sealed glass vial.

Equilibration: The vials were agitated in a temperature-controlled shaker (25°C) for 48 hours

to ensure equilibrium between the dissolved and undissolved compound was reached.

Phase Separation: The suspension was filtered through a 0.45 µm PTFE syringe filter to

remove undissolved solid. The first few drops of the filtrate were discarded to prevent

absorption errors.

Quantification: The concentration of the dissolved BRD9185 in the clear filtrate was

determined by HPLC-UV against a standard calibration curve.

Reporting: The final solubility was reported in µg/mL.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b10822367?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Perhydrofluorene
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-beta-D-ribopyranose
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-beta-D-ribopyranose
https://chemview.epa.gov/chemview/chemicals/childChemicalSummary.do?sourceId=5&chemicalDataId=61031526&indexNumber=2
https://www.benchchem.com/product/b10822367#brd9185-physicochemical-properties-and-solubility
https://www.benchchem.com/product/b10822367#brd9185-physicochemical-properties-and-solubility
https://www.benchchem.com/product/b10822367#brd9185-physicochemical-properties-and-solubility
https://www.benchchem.com/product/b10822367#brd9185-physicochemical-properties-and-solubility
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10822367?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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